2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPAMSRKDJYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections of the Pyrazole-Naphthol System
A logical retrosynthetic analysis of the target molecule, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, reveals several strategic disconnections. The most prominent approach involves the disconnection of the pyrazole (B372694) ring, a common strategy in the synthesis of such heterocyclic systems. advancechemjournal.com This leads to two key synthons: a hydrazine (B178648) precursor and a 1,3-dicarbonyl compound embedded within the naphthol framework.
The primary disconnection (Path A) breaks the two C-N bonds of the pyrazole ring, pointing to the well-established Knorr pyrazole synthesis. nih.govbeilstein-journals.org This retrosynthetic step identifies hydrazine and the 1,3-diketone, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, as the immediate precursors. Further deconstruction of this diketone can be envisioned through two main pathways. The first involves a Claisen condensation, disconnecting the bond between the carbonyl carbon and the α-carbon, leading to 2-acetyl-1-naphthol and a benzoic acid derivative. A second pathway for the diketone synthesis is the Baker-Venkataraman rearrangement, which proceeds through an o-acyloxyketone intermediate.
An alternative retrosynthetic approach (Path B) could involve the formation of the pyrazole ring from a chalcone (B49325) precursor, which is an α,β-unsaturated ketone. This would entail the reaction of a substituted chalcone with hydrazine, followed by oxidation of the resulting pyrazoline to the aromatic pyrazole.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established and modern synthetic methodologies. These routes primarily focus on the construction of the pyrazole ring from a suitably functionalized naphthol precursor.
Cyclocondensation Reactions Employing Substituted Diketones and Hydrazine Derivatives
The most direct and widely employed method for the synthesis of pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govbeilstein-journals.orgnih.gov In the context of the target molecule, this involves the reaction of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione with hydrazine hydrate (B1144303).
The reaction typically proceeds by the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring. The regioselectivity of the cyclization with unsymmetrical diketones can sometimes lead to a mixture of regioisomers, although in many cases, a single isomer is predominantly formed. nih.gov
The precursor diketone, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, can be synthesized via a Claisen condensation of 2-acetyl-1-naphthol with a benzoate (B1203000) ester, such as ethyl benzoate, in the presence of a strong base like sodium amide or sodium hydride. researchgate.net
A variety of solvents can be employed for the cyclocondensation reaction, with ethanol (B145695) being a common choice. nih.gov The reaction is often carried out under reflux conditions to ensure completion. In some instances, the addition of a catalytic amount of acid can facilitate the dehydration step. mdpi.com
Friedel-Crafts Acylation and Subsequent Pyrazole Annulation
The Friedel-Crafts acylation provides a powerful tool for the introduction of acyl groups onto aromatic rings and can be adapted for the synthesis of the pyrazole-naphthol system. nih.gov A plausible synthetic sequence would commence with the Friedel-Crafts acylation of 1-naphthol (B170400). However, direct acylation can be complex due to the directing effects of the hydroxyl group and potential O-acylation. A more controlled approach involves the acylation of a protected 1-naphthol derivative, such as 1-methoxynaphthalene (B125815).
For instance, the Friedel-Crafts acylation of 1-methoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a benzoylated naphthalene (B1677914) derivative. nih.gov Subsequent functional group manipulations would be necessary to introduce the second carbonyl group to form the 1,3-dicarbonyl moiety required for pyrazole synthesis. This could be achieved through various methods, including reaction with a suitable acetylating agent. Once the 1,3-diketone is formed, cyclocondensation with hydrazine as described in section 2.2.1 would lead to the pyrazole ring.
It is important to note that Friedel-Crafts reactions with reactive heterocycles like pyrazoles themselves can also occur, typically at the C4 position. researchgate.net However, in this synthetic strategy, the Friedel-Crafts reaction is employed to construct the precursor, not to functionalize the pyrazole ring directly.
Baker-Venkataraman Rearrangement Strategies for Naphthyl Esters
The Baker-Venkataraman rearrangement is an elegant method for the synthesis of ortho-hydroxyaryl 1,3-diketones. researchgate.netorganic-chemistry.org This intramolecular acyl migration reaction is catalyzed by a base and proceeds from an o-acyloxyketone. mdpi.com
To apply this to the synthesis of this compound, one would start with 2-acetyl-1-naphthol. beilstein-journals.org This starting material can be prepared via a Fries rearrangement of 1-naphthyl acetate (B1210297) or through a direct Friedel-Crafts acylation of 1-naphthol under specific conditions. The hydroxyl group of 2-acetyl-1-naphthol is then acylated with benzoyl chloride to yield 2-acetyl-1-naphthyl benzoate.
Treatment of this ester with a suitable base, such as potassium hydroxide (B78521) or sodium hydride, in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), induces the rearrangement. researchgate.netnih.gov The base abstracts a proton from the acetyl methyl group, generating an enolate which then attacks the ester carbonyl in an intramolecular fashion. Subsequent ring opening and protonation during workup affords the desired 1,3-diketone, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione. This intermediate is then cyclized with hydrazine to furnish the final product.
Oxidative Aromatization Pathways from Pyrazoline Precursors
An alternative route to pyrazoles involves the synthesis and subsequent oxidation of their dihydro-analogs, pyrazolines. mdpi.com This two-step process begins with the formation of a pyrazoline, typically from the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.
For the target molecule, the required chalcone would be 1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one. This chalcone can be prepared via an aldol (B89426) condensation between 2-acetyl-1-naphthol and benzaldehyde (B42025) in the presence of a base such as sodium hydroxide.
The resulting chalcone is then treated with hydrazine hydrate to yield the corresponding pyrazoline. mdpi.com The final step is the oxidation of the pyrazoline to the aromatic pyrazole. A variety of oxidizing agents can be employed for this transformation, including mild oxidants like air or oxygen, often in a solvent like DMSO at elevated temperatures. Other reported oxidizing systems include iodine in the presence of a base or silica-supported nitric acid. mdpi.com This method offers a versatile approach as the chalcone precursors are readily accessible.
Catalyst Systems and Optimization of Reaction Conditions for Pyrazole-Naphthol Synthesis
The efficiency and selectivity of pyrazole synthesis can be significantly influenced by the choice of catalyst and reaction conditions. For the primary cyclocondensation route, while often performed without a catalyst, the use of both acid and base catalysis has been explored to improve yields and reaction times.
Acid catalysts, such as a few drops of a strong mineral acid like HCl, can accelerate the dehydration of the cyclized intermediate, driving the reaction towards the pyrazole product. mdpi.com Conversely, base-catalyzed conditions are also employed, particularly when starting from chalcones. mdpi.com
In recent years, various catalyst systems have been developed for pyrazole synthesis to enhance efficiency and promote greener reaction conditions. These include:
Lewis Acids: Catalysts like samarium chloride (SmCl₃) have been shown to catalyze the acylation of β-ketoesters to form 1,3-diketones, which can then be cyclized in a one-pot procedure to pyrazoles. nih.govbeilstein-journals.org
Ionic Liquids: Ionic liquids such as [bmim][InCl₄] have been utilized as catalysts for the one-pot, three-component synthesis of pyrazoles from 1,3-diketones, aldehydes, and hydrazines, often leading to high yields and regioselectivity. nih.govbeilstein-journals.org
Heterogeneous Catalysts: The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability. For instance, nano-sized metal oxides have been investigated as catalysts for multicomponent reactions to produce pyrazole derivatives. researchgate.net
Organocatalysts: Chiral phosphoric acids have been employed for the enantioselective condensation of 1,3-diones with hydrazines, demonstrating the potential for asymmetric synthesis in this class of compounds. nih.gov
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time. Aprotic dipolar solvents like DMF or DMAc have been found to be effective for the cyclocondensation of 1,3-diketones with arylhydrazines. nih.govmdpi.com The temperature can range from ambient to reflux, depending on the reactivity of the substrates and the catalyst used.
Below is a table summarizing various conditions reported for the synthesis of pyrazoles from 1,3-dicarbonyl precursors, which can serve as a guide for optimizing the synthesis of the title compound.
| Precursors | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3-Diketone, Hydrazine | Acetic Acid (cat.), Ethanol | Reflux | Good | nih.gov |
| 1,3-Diketone, Arylhydrazine | HCl, DMAc | Ambient | Good | nih.govmdpi.com |
| Ketone, Acid Chloride, Hydrazine | LiHMDS, Toluene | Not specified | Good to Excellent | nih.govbeilstein-journals.org |
| β-Ketoester, Acylating agent, Hydrazine | SmCl₃ | Not specified | Good | nih.govbeilstein-journals.org |
| 1,3-Diketone, Aldehyde, Hydrazine | [bmim][InCl₄] | Not specified | High | nih.govbeilstein-journals.org |
| Chalcone, Hydrazine | Acetic Acid | Reflux | Good | mdpi.com |
Role of Acid and Base Catalysis
Acid and base catalysis are fundamental to the efficient synthesis of the pyrazole-naphthol scaffold, primarily by facilitating the two key reaction steps: the initial Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization to form the pyrazole ring.
In the first step, base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to deprotonate the α-carbon of the ketone (2-acetyl-1-naphthol), generating an enolate. scientific.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an aldol addition product, which rapidly dehydrates to yield the α,β-unsaturated ketone, or chalcone. cwejournal.org
The second step, the cyclization of the chalcone with hydrazine (or phenylhydrazine (B124118) to directly obtain an N-phenyl pyrazole), can be catalyzed by either acid or base. Acid catalysts, such as acetic acid or hydrochloric acid, activate the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine. nih.gov Following the initial addition, a series of proton transfers and a final dehydration step lead to the formation of the aromatic pyrazole ring. Base catalysis can also be employed in this step to enhance the nucleophilicity of the hydrazine.
The choice of catalyst can influence reaction rates and yields, as summarized in the table below.
Table 1: Comparison of Catalysts in Pyrazole Synthesis
| Reaction Step | Catalyst Type | Example Catalyst | Role |
|---|---|---|---|
| Chalcone Formation | Base | Potassium Hydroxide (KOH) | Deprotonates ketone to form reactive enolate |
| Cyclization | Acid | Acetic Acid (CH₃COOH) | Protonates chalcone carbonyl, enhancing electrophilicity |
| Cyclization | Base | Pyrrolidine | Enhances nucleophilicity of hydrazine |
Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly
While the core pyrazole ring is typically formed via condensation reactions, transition metal-catalyzed coupling reactions are instrumental in the synthesis of complex derivatives and precursors. These methods are generally not used for the primary assembly of the pyrazole-naphthol scaffold from 1,3-dicarbonyl compounds but are crucial for creating substituted analogues that would be otherwise difficult to synthesize.
For instance, palladium- or copper-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions can be used to introduce various substituents onto the phenyl, pyrazole, or naphthol rings. A pre-functionalized starting material, such as a bromo-substituted 2-acetyl-1-naphthol or a bromo-substituted benzaldehyde, could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group prior to the condensation and cyclization steps.
Furthermore, C-H activation strategies catalyzed by transition metals are emerging as powerful tools to directly functionalize the pyrazole or naphthol rings in a regioselective manner, avoiding the need for pre-halogenated substrates. nih.gov While less common for this specific scaffold, such methods represent a frontier in creating structural diversity.
Microwave-Assisted and Ultrasonic Irradiation Techniques for Enhanced Synthesis
To overcome the limitations of conventional heating, such as long reaction times and lower yields, microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation have been successfully applied to the synthesis of pyrazole derivatives. medicaljournalshouse.comresearchgate.net
Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates. rsc.org For the synthesis of this compound, both the initial chalcone formation and the subsequent cyclization can be completed in minutes under microwave irradiation, compared to several hours required for conventional refluxing. cwejournal.orgmedicaljournalshouse.com This often results in higher yields and cleaner reaction profiles with fewer byproducts. dergipark.org.trnih.gov
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, which can dramatically enhance reaction rates and efficiency. nih.gov Ultrasound has been used to promote the synthesis of pyrazoles and related heterocycles, often under milder conditions and in shorter timeframes than traditional methods. nih.govorientjchem.org It is particularly effective in heterogeneous reactions.
Table 2: Comparison of Conventional and Enhanced Synthetic Methods for Pyrazole Derivatives
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 10–16 hours | 36–66% | Simple setup | medicaljournalshouse.comrsc.org |
| Microwave Irradiation | 4–8 minutes | 80–92% | Rapid, high yield, clean reaction | cwejournal.orgmedicaljournalshouse.comrsc.org |
| Ultrasonic Irradiation | 30–60 minutes | 85–98% | Efficient, milder conditions, good for heterogeneous systems | nih.govresearchgate.net |
Stereoselective Synthesis Approaches for Chiral Analogues
The parent compound, this compound, is achiral. However, the development of chiral analogues is a significant area of research, often for applications in asymmetric catalysis or as pharmacological probes. Stereoselective synthesis is crucial for obtaining enantiomerically pure versions of these chiral derivatives.
One prominent strategy involves the enantioselective Friedel-Crafts reaction. For example, a pyrazole-4,5-dione can react with β-naphthol in the presence of a chiral Lewis acid catalyst, such as a chiral copper complex, to generate a pyrazolone (B3327878) derivative with a tetrasubstituted chiral center at the point of attachment to the naphthol ring, achieving high yields and excellent enantioselectivities (up to 99% ee). researchgate.net
Another approach utilizes chiral auxiliaries. A chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinyl imine. nih.gov Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish a stereocenter. This method could be adapted to create chiral pyrazole precursors, leading to chiral final products. The use of naturally occurring chiral molecules like BINOL as ligands in asymmetric synthesis is also a well-established strategy for inducing chirality. mdpi.comacs.org
Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. Several green strategies are applicable to the synthesis of the target compound and its derivatives.
Alternative Energy Sources: As discussed previously, microwave and ultrasonic irradiation are considered green techniques because they reduce reaction times and energy consumption. nanobioletters.com
Green Solvents: The use of environmentally benign solvents is a core principle. Reactions have been successfully carried out in water or ethanol, which are preferable to hazardous organic solvents. thieme-connect.com Catalyst systems like cetyltrimethylammonium bromide (CTAB) can be used to facilitate reactions in aqueous media. thieme-connect.com
Solvent-Free Conditions: A highly efficient green approach involves performing reactions under solvent-free conditions. mdpi.com The reactants are mixed, often with a solid-supported catalyst, and heated, which minimizes waste generation associated with solvents.
Reusable Catalysts: The development of heterogeneous or recyclable catalysts is another key aspect. For example, magnetic nanoparticle-supported acidic ionic liquids have been used as highly efficient and reusable catalysts for the synthesis of related amidoalkyl naphthols. mdpi.com Such catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.
Table 3: Green Chemistry Approaches in Pyrazole-Naphthol Synthesis
| Principle | Approach | Example | Advantage |
|---|---|---|---|
| Atom Economy | Multi-component reactions | One-pot synthesis of pyrano[2,3-c]pyrazoles | Reduces steps and waste |
| Safer Solvents | Use of aqueous media | Synthesis using a CeO₂/CuO@GQDs@NH₂ catalyst in water | Reduces toxicity and environmental impact |
| Energy Efficiency | Microwave/Ultrasound | Microwave-assisted cyclization | Drastically reduces reaction time and energy use |
| Catalysis | Reusable solid catalysts | Magnetic nanoparticle-supported catalysts | Simplifies purification and allows catalyst recycling |
Synthesis of Isotopically Labeled this compound for Mechanistic Investigations
Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. scripps.edu The synthesis of an isotopically labeled version of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.
The strategy for labeling depends on the desired position of the isotope and the availability of labeled starting materials.
¹³C-Labeling: To label the phenyl ring, ¹³C-labeled benzaldehyde could be used in the initial Claisen-Schmidt condensation. Labeling the pyrazole ring could be achieved by starting with a ¹³C-labeled naphthyl ketone precursor.
¹⁵N-Labeling: The two nitrogen atoms in the pyrazole ring can be readily labeled by using ¹⁵N-labeled hydrazine or phenylhydrazine in the final cyclization step.
Deuterium (²H)-Labeling: Deuterated analogues can be prepared by using deuterated starting materials, such as benzaldehyde-d₅ or 2-acetyl-1-naphthol with deuterium atoms on the naphthyl ring. A novel synthetic pathway for producing deuterated pyrazoles has been developed using vinyl ethers as acetylene (B1199291) surrogates in a reaction with hydrazonoyl chlorides, which could be adapted for specific labeling patterns. researchgate.net
These labeled compounds are invaluable for mechanistic studies, allowing researchers to track the fate of specific atoms throughout the synthetic sequence or a subsequent chemical or biological transformation.
Advanced Structural Characterization and Spectroscopic Probing of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol
Single-Crystal X-Ray Diffraction Analysis for Absolute Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystal structure for 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol is not publicly available, extensive analysis of the closely related analogue, 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, provides significant insights into the expected structural characteristics. nih.govresearchgate.net The crystallographic data for this analogue, which shares the core pyrazole-phenol framework, serves as a robust model for understanding the structural nuances of the title compound.
Table 1: Crystal Data and Structure Refinement for the Analogue Compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. researchgate.net
| Parameter | Value |
| Empirical formula | C₂₁H₁₆N₂O₂ |
| Formula weight | 328.36 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.793 (3) |
| b (Å) | 12.948 (3) |
| c (Å) | 11.705 (3) |
| β (°) | 93.508 (14) |
| Volume (ų) | 1632.7 (7) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.336 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 688 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is anticipated to be dominated by a network of intermolecular forces, primarily hydrogen bonding and π-π stacking, similar to its hydroxylated analogue. nih.govresearchgate.net An intramolecular hydrogen bond is expected between the hydroxyl group of the naphthol moiety and a nitrogen atom of the pyrazole (B372694) ring, which would contribute to the planarity of this segment of the molecule. nih.govresearchgate.net
Intermolecularly, O-H···N or O-H···O hydrogen bonds are likely to form, creating extended chains or dimeric structures that stabilize the crystal lattice. nih.govmdpi.com In the analogue 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, intermolecular O-H···O hydrogen bonds lead to the formation of extended chains along the nih.gov crystallographic direction. nih.govresearchgate.net
Conformational Analysis in the Solid State
In the solid state, the conformation of this compound is likely to be relatively planar with respect to the pyrazole and naphthol rings, a feature enforced by the intramolecular hydrogen bond. nih.govresearchgate.net However, the phenyl substituent on the pyrazole ring is expected to be twisted out of this plane. In the analogue compound, the dihedral angle between the pyrazole ring and one of the phenyl rings is a mere 7.5 (3)°, while the other phenyl group is rotated by a significant 66.4 (12)°. nih.govresearchgate.net A similar non-planar orientation of the phenyl group relative to the pyrazole core is observed in other related structures. researchgate.net The specific dihedral angles in the title compound would be a balance between steric hindrance and the optimization of intermolecular packing forces.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in pyrazole derivatives. google.com Different polymorphs can arise from variations in the packing arrangements and intermolecular interactions, leading to different physicochemical properties. Although no specific polymorphic studies on this compound have been reported, its structural features, including the flexible phenyl group and hydrogen bonding capabilities, suggest that polymorphism is a distinct possibility.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. The presence of hydrogen bond donors (naphtholic -OH, pyrazole N-H) and acceptors (pyrazole N) makes this compound a prime candidate for forming co-crystals with other molecules that possess complementary functionalities. rsc.orgrsc.org Studies on the co-crystallization of phenyl-substituted pyrazinacene with naphthalene (B1677914) have demonstrated the role of π-hole···π interactions in guiding the formation of polymorphic co-crystals. mdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.
Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC, ADEQUATE)
While a complete NMR assignment for the title compound is not published, the expected chemical shifts can be inferred from related structures. amazonaws.comnih.govrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| Pyrazole-H4 | ~6.8 | ~108 |
| Pyrazole-C3 | - | ~152 |
| Pyrazole-C5 | - | ~143 |
| Naphthol-OH | ~9.0-10.0 (broad) | - |
| Naphthol-H/C | 7.0-8.5 | 110-140 |
| Phenyl-H/C | 7.2-7.8 | 125-140 |
To unambiguously assign these signals, a suite of multi-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to identify adjacent protons within the phenyl and naphthyl spin systems.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. For instance, the pyrazole C4 at approximately 108 ppm would show a correlation to the H4 proton at around 6.8 ppm. amazonaws.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule. For example, the pyrazole H4 proton would show a correlation to the pyrazole C3 and C5 carbons. amazonaws.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to confirm the conformation in solution, for instance, by observing a cross-peak between the pyrazole H4 and protons on the adjacent phenyl ring.
Solid-State NMR Spectroscopy for Amorphous and Microcrystalline Forms
In cases where suitable single crystals cannot be obtained, or to study non-crystalline forms, solid-state NMR (ssNMR) spectroscopy is a powerful alternative. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide valuable structural information. For pyrazole derivatives, ¹³C and ¹⁵N CP/MAS NMR have been used to characterize and distinguish between different tautomers and polymorphs in the solid state. google.com This technique would be particularly useful for investigating potential polymorphism in this compound by identifying differences in the chemical shifts and peak multiplicities that arise from distinct molecular packing and intermolecular interactions in different solid forms.
Dynamic NMR for Tautomeric Equilibria and Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating molecular systems that undergo chemical exchange processes, such as tautomerism and conformational changes, on the NMR timescale. For this compound, two primary dynamic processes are of interest: the tautomeric equilibrium involving the pyrazole proton and the conformational exchange due to restricted rotation around single bonds.
The pyrazole ring can exist in different tautomeric forms depending on the position of the N-H proton. Studies on related 3(5)-phenylpyrazoles have demonstrated that the tautomeric equilibrium constants (KT) can be determined by low-temperature NMR spectroscopy. fu-berlin.de By slowing the rate of proton exchange, separate signals for the distinct tautomers can be observed and integrated. fu-berlin.de For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the more abundant form in solution and is the one present in the solid state. fu-berlin.de The equilibrium is influenced by factors such as the solvent, temperature, and concentration. fu-berlin.de In solvents like THF, the molecule may exist as monomers hydrogen-bonded to the solvent, while in inert solvents, self-association is more likely. fu-berlin.de
In the case of this compound, the intramolecular hydrogen bond between the naphthol -OH group and the pyrazole nitrogen atom can significantly influence the tautomeric preference. DNMR experiments, including variable temperature (VT) NMR and exchange spectroscopy (EXSY), can be employed to quantify the kinetics and thermodynamics of these exchange processes. The analysis of line-shape changes in the spectra as a function of temperature allows for the calculation of activation barriers for both tautomerization and conformational exchange around the C-C single bonds linking the heterocyclic and aromatic rings.
Table 1: Representative NMR Data for Related Pyrazole Structures This table is illustrative and based on data for related pyrazole compounds. Specific shifts for the title compound would require experimental determination.
| Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |
|---|---|---|
| ¹H | 12.0 - 14.0 | Pyrazole N-H proton, broad signal, position dependent on solvent and concentration. |
| ¹H | 9.0 - 11.0 | Naphthol O-H proton, potentially shifted due to intramolecular H-bonding. |
| ¹H | 6.5 - 8.5 | Aromatic protons (phenyl and naphthyl rings). |
| ¹³C | 140 - 160 | Pyrazole C3 and C5 carbons. |
| ¹³C | 100 - 110 | Pyrazole C4 carbon. |
| ¹³C | 110 - 155 | Aromatic carbons (phenyl and naphthyl rings). |
| ¹⁵N | 200 - 270 | Pyrazole N1 and N2 nitrogens, sensitive to tautomeric form. mdpi.com |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry
FT-IR Spectroscopy: In the FT-IR spectrum, the stretching vibrations of the O-H and N-H groups are particularly informative. A broad absorption band in the 3400-2400 cm⁻¹ region would be indicative of strong hydrogen bonding, likely the intramolecular hydrogen bond between the naphthol hydroxyl group and the pyrazole nitrogen. The position and shape of the C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ range, can provide insight into the electronic structure and conjugation within the molecule. researchgate.net
Raman Spectroscopy: Raman spectroscopy is especially useful for studying the vibrations of the non-polar bonds of the carbon skeleton. The aromatic ring stretching modes in the phenyl, naphthyl, and pyrazole rings would give rise to characteristic strong bands in the Raman spectrum. researchgate.net Since the molecule possesses low symmetry, many vibrational modes are expected to be active in both IR and Raman spectra. Comparing the experimental spectra with theoretical calculations based on Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on related compounds. researchgate.netmdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (H-bonded) | 3400 - 2400 (broad) | FT-IR |
| N-H Stretch (H-bonded) | 3300 - 3100 | FT-IR |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| C=N Stretch | 1620 - 1580 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| C-O Stretch | 1260 - 1180 | FT-IR |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₂₅H₁₈N₂O), HRMS can confirm the molecular formula by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm).
Beyond elemental composition, the fragmentation patterns observed in the mass spectrum, often induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offer valuable structural information. The fragmentation of related pyrazole-containing heterocyclic systems has been studied, revealing characteristic cleavage pathways. researchgate.net For the title compound, likely fragmentation pathways would include:
Cleavage of the bond between the naphthol and pyrazole rings.
Loss of small molecules such as N₂, CO, or HCN from the heterocyclic core.
Fragmentations within the phenyl and naphthyl substituents.
Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the different subunits.
Chiroptical Spectroscopy (CD, ORD) for Analysis of Enantiomeric Excess and Chiral Conformers
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are indispensable for the analysis of chiral compounds. nsf.gov Although this compound does not possess a traditional stereocenter, it has the potential to exhibit atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual enantiomers.
In this molecule, restricted rotation around the single bond connecting the naphthyl group to the pyrazole ring could lead to stable, non-superimposable, mirror-image conformers (enantiomers). saschirality.orgresearchgate.net
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. If the molecule exists as a mixture of enantiomeric conformers, a CD spectrum can be used to determine the enantiomeric excess (ee). The spectrum would show characteristic positive or negative bands (Cotton effects) in the regions of UV-Vis absorption. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and can also be used to characterize chiral molecules.
By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to determine the absolute configuration of the dominant enantiomeric conformer. saschirality.org
Ultrafast Transient Absorption and Emission Spectroscopy for Excited-State Dynamics
Ultrafast transient absorption and emission spectroscopy are powerful techniques for studying the photophysical and photochemical processes that occur on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales following electronic excitation. nih.govmdpi.com Molecules containing phenol (B47542) or naphthol moieties linked to a heterocyclic ring are known to undergo excited-state intramolecular proton transfer (ESIPT). ktu.edursc.org
Upon absorption of a photon, this compound is promoted to an electronically excited state. From this state, several relaxation pathways are possible:
Fluorescence: Radiative decay back to the ground state.
Internal Conversion/Vibrational Cooling: Non-radiative decay.
Intersystem Crossing: Transition to a triplet state.
Excited-State Intramolecular Proton Transfer (ESIPT): The acidic naphthol proton can be transferred to a basic site on the pyrazole ring, forming an excited-state tautomer (a quinone-methide-like species). rsc.org This new species may then relax to the ground state, often with a large Stokes shift in its fluorescence spectrum. nih.gov
Transient absorption spectroscopy can directly monitor the formation and decay of transient species, such as the initially excited state and the ESIPT tautomer, by probing changes in absorption over time. nih.gov Time-resolved fluorescence can track the decay of the initial emission and the rise of the tautomer emission. ktu.edu These studies provide critical insights into the deactivation pathways of the excited state and the factors that govern the efficiency of processes like ESIPT. rsc.org
Theoretical and Computational Studies of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic behavior and energetic properties of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol. These methods provide a detailed picture of the molecule at the atomic level, offering predictive power for its chemical behavior.
Density Functional Theory (DFT) stands as a prominent computational tool for investigating the properties of pyrazole (B372694) and naphthol derivatives due to its balance of accuracy and computational cost. eurasianjournals.combohrium.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net For instance, in studies of similar pyrazole-carboxamide compounds, DFT at the B3LYP/6-31G* level has been effectively used to determine optimized geometries and electronic characteristics. jcsp.org.pk Ab initio methods, while computationally more intensive, can also be applied for higher accuracy in specific energetic calculations.
The optimization process yields the most stable conformation of this compound, providing key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For related pyrazole derivatives, these calculations have been instrumental in understanding their stable conformations. nih.gov
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jcsp.org.pk
In analogous pyrazole-naphthyl compounds, the HOMO is often observed to be delocalized over the naphthyl moiety, while the LUMO can be localized on other parts of the molecule, such as the pyrazole ring and adjacent substituents. jcsp.org.pk For naphtho[2,1-e]pyrazolo[5,1-c] eurasianjournals.comnih.govmdpi.comtriazines, DFT calculations have shown that HOMO orbitals are primarily located on the main heterocyclic skeleton and the hydroxyl group, with less contribution from the pyrazole ring itself. mdpi.com The distribution of these orbitals in this compound would similarly dictate its reactivity patterns.
Table 1: Representative Frontier Molecular Orbital Data for a Phenyl-Pyrazole-Naphthol System (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| Energy Gap (ΔE) | 3.7 |
| Note: These values are illustrative and based on typical findings for similar aromatic heterocyclic compounds. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of this compound. The MEP map uses a color scale to indicate regions of different electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attack sites. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, or electron-poor areas, prone to nucleophilic attack. nih.gov
For this molecule, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the naphthol hydroxyl group, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group and the N-H of the pyrazole would exhibit positive potential. Such analyses have been performed on other pyrazole derivatives to understand drug-receptor interactions. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects within the molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these charge delocalizations.
In the context of this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization across the pyrazole, phenyl, and naphthol rings. This is particularly useful for understanding the intramolecular hydrogen bonding that may occur between the naphthol's hydroxyl group and a nitrogen atom of the pyrazole ring. The stabilization energies calculated through NBO analysis provide quantitative insight into the strength of these interactions. nih.gov
Table 2: Illustrative NBO Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | σ(N-H) | ~5-10 |
| π(C=C)naphthol | π(C=N)pyrazole | ~2-5 |
| π(C=C)phenyl | π*(C=C)pyrazole | ~1-3 |
| Note: E(2) represents the stabilization energy. These are hypothetical values for illustrative purposes. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational flexibility and the influence of the surrounding environment. eurasianjournals.com MD simulations of pyrazole derivatives have been used to investigate the stability of ligand-protein complexes and to explore the conformational space available to the molecule. nih.govtandfonline.com
For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule behaves over time. This would include rotations around single bonds, such as the bond connecting the pyrazole and naphthol rings, and the dynamics of the phenyl group. The simulation would also shed light on how solvent molecules interact with the compound, particularly through hydrogen bonding with the hydroxyl and pyrazole N-H groups. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)
Computational methods are also powerful tools for predicting the spectroscopic properties of novel compounds, which can aid in their experimental characterization.
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a good degree of accuracy. researchgate.net For instance, the chemical shifts of pyrazole derivatives have been successfully calculated and compared with experimental data. nih.gov These predictions are invaluable for assigning the signals in experimentally obtained NMR spectra. mdpi.com
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the O-H stretch of the naphthol, the N-H stretch of the pyrazole, and various C-H and C=C/C=N stretches throughout the aromatic systems. researchgate.net
Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. jcsp.org.pk By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max). researchgate.net For a conjugated system like this compound, these calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (OH) | 10-12 ppm |
| ¹³C NMR Chemical Shift (C-O) | 150-160 ppm |
| IR Vibrational Frequency (O-H stretch) | 3200-3400 cm⁻¹ |
| UV-Vis λ_max | ~300-350 nm |
| Note: These are representative values based on similar known compounds and are intended for illustrative purposes. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues (focus on theoretical SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of designing novel analogues of this compound, a theoretical QSAR study can be instrumental in identifying key molecular features that govern their desired activity, thereby guiding the synthesis of more potent and selective compounds. nih.govresearchgate.netsemanticscholar.org
A hypothetical QSAR study for novel analogues of this compound would commence with the design of a training set of molecules with variations in substituents on the phenyl and naphthol rings. For each analogue, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.govnih.gov The goal is to develop a statistically robust model that can predict the biological activity of newly designed compounds based solely on their calculated descriptors. nih.gov
The development of a QSAR model typically involves several steps, starting with the selection of relevant molecular descriptors. nih.gov These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions with biological targets. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, which are important for receptor binding. Molar refractivity (MR) and various topological indices fall into this category.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a common hydrophobic descriptor.
Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule.
Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The quality of the resulting QSAR model is assessed using various statistical parameters such as the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validation coefficient (q²), which measures the predictive ability of the model. researchgate.net
A theoretical QSAR model for analogues of this compound could reveal, for instance, that electron-withdrawing groups on the phenyl ring and a specific substitution pattern on the naphthol moiety are beneficial for activity. This information would then be used to design a new set of virtual compounds with potentially enhanced biological profiles.
Table 1: Examples of Molecular Descriptors for a Theoretical QSAR Study of this compound Analogues
| Descriptor Category | Descriptor | Description | Potential Relevance to Activity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons nih.gov | |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences interactions with polar residues in a binding site nih.gov | |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group | Important for fitting into a binding pocket |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | General indicator of molecular size | |
| Hydrophobic | Log P | The logarithm of the partition coefficient between octanol (B41247) and water | Indicates the hydrophobicity of the molecule, affecting membrane permeability |
| Topological | Wiener Index | A distance-based topological index | Encodes information about molecular branching |
This theoretical framework allows for the rational design of novel analogues, prioritizing the synthesis of compounds with a higher probability of success and reducing the need for extensive and costly experimental screening.
Computational Exploration of Tautomeric Forms and Isomerization Pathways
The compound this compound can exist in several tautomeric forms due to the mobility of protons within its structure. The study of these tautomers and the pathways for their interconversion is crucial as different tautomers may exhibit distinct chemical and biological properties. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these tautomers and the energy barriers associated with their isomerization. mdpi.compurkh.com
For this compound, two primary types of tautomerism can be considered:
Keto-Enol Tautomerism: This involves the interconversion between the naphthol (enol) form and a corresponding keto form.
Pyrazole NH Tautomerism: The proton on the pyrazole ring can reside on either of the two nitrogen atoms, leading to annular tautomers. nih.gov
Computational studies would involve the geometric optimization of all possible tautomeric structures. The relative energies of these optimized structures provide an indication of their relative populations at equilibrium. researchgate.net The transition states connecting the different tautomers can also be located and their energies calculated, which allows for the determination of the activation energy for the isomerization process. nih.gov
The stability of the different tautomers can be influenced by several factors, including the nature of substituents and the solvent environment. nih.gov For instance, polar solvents may stabilize more polar tautomers through hydrogen bonding. nih.gov
Table 2: Hypothetical Relative Stabilities of Tautomeric Forms of this compound
| Tautomeric Form | Description | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |
| Enol-NH1 | Naphthol form with proton on N1 of the pyrazole ring | More Stable | More Stable |
| Enol-NH2 | Naphthol form with proton on N2 of the pyrazole ring | Less Stable | Less Stable |
| Keto-NH1 | Keto form with proton on N1 of the pyrazole ring | Less Stable | Potentially more stabilized |
| Keto-NH2 | Keto form with proton on N2 of the pyrazole ring | Least Stable | Potentially more stabilized |
Note: The relative stabilities are hypothetical and would need to be confirmed by specific computational calculations for this molecule.
The isomerization pathways between these tautomers can be computationally mapped by identifying the transition state structures. The energy profile of the isomerization reaction provides valuable insights into the kinetics of the tautomerization process. Water molecules can also be explicitly included in the calculations to model their potential catalytic role in the proton transfer reactions. nih.gov
Chemical Reactivity and Mechanistic Pathways of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Naphthol Moieties
The pyrazole ring, being an electron-rich aromatic system, exhibits a characteristic reactivity pattern. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position. This is due to the deactivating effect of the two nitrogen atoms on the adjacent C3 and C5 positions. Conversely, these electron-deficient C3 and C5 positions are more susceptible to nucleophilic attack. nih.govresearchgate.net The reactivity of the pyrazole ring is also influenced by its amphoteric nature; protonation or deprotonation can significantly alter its nucleophilicity. researchgate.net
The naphthol moiety, particularly the hydroxyl group, strongly activates the naphthalene (B1677914) ring towards electrophilic substitution. The directing effect of the hydroxyl group channels incoming electrophiles primarily to the ortho and para positions. However, in the case of 1-naphthol (B170400), the C2 and C4 positions are the most reactive sites for electrophilic attack.
In the context of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, the substitution pattern will be a composite of these individual reactivities. For instance, in the Mannich reaction of 2-naphthol-pyrazole conjugates, aminomethylation has been observed to occur at the C4 position of the pyrazole ring, highlighting its nucleophilic character. researchgate.net
Table 1: Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions of Pyrazole and Naphthol Systems
| Ring System | Reaction Type | Preferred Position of Attack |
| Pyrazole | Electrophilic Substitution | C4 |
| Pyrazole | Nucleophilic Substitution | C3 and C5 |
| 1-Naphthol | Electrophilic Substitution | C2 and C4 |
Oxidation and Reduction Chemistry: Investigation of Redox Potentials and Mechanisms
Computational studies using Density Functional Theory (DFT) on pyrazole-carboxamide compounds have shown that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is spread across the phenyl, naphthyl, and pyrazole moieties. jcsp.org.pk The HOMO-LUMO energy gap is a key determinant of the molecule's stability and susceptibility to oxidation. A smaller energy gap generally suggests a higher reactivity and ease of oxidation. jcsp.org.pk For instance, in a series of pyrazole-carboxamides, a compound with a smaller HOMO-LUMO energy gap exhibited a red shift in its absorption spectrum, indicating greater electron delocalization and potentially higher reactivity. jcsp.org.pk
The electrochemical behavior of similar heterocyclic systems has been investigated. For example, ferrocenyl-tethered Betti bases, which share some structural similarities, exhibit a diffusion-limited single-electron quasi-reversible redox couple for the ferrocenyl group. researchgate.net
Tautomeric Equilibria and Proton Transfer Dynamics
Tautomerism is a crucial aspect of the chemistry of this compound, involving both the pyrazole ring (annular tautomerism) and the potential for keto-enol tautomerism involving the naphthol hydroxyl group.
Studies on 3(5)-phenylpyrazoles have shown that they exist in solution as a mixture of tautomers, with the 3-phenyl tautomer often being the major species. fu-berlin.de The position of this equilibrium is influenced by the solvent, concentration, and temperature. fu-berlin.de Computational studies on pyrazolone (B3327878) have indicated that the relative stability of the different tautomeric forms (CH, OH, and NH) is also solvent-dependent, with the NH form being more stabilized in solution. jcsp.org.pk
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process for molecules containing both a proton donor and a proton acceptor in close proximity. In this compound, the naphthol hydroxyl group can act as the proton donor, and a nitrogen atom of the pyrazole ring can act as the proton acceptor.
Upon photoexcitation, an ultrafast proton transfer can occur from the naphthol to the pyrazole, leading to the formation of an excited-state keto-tautomer. This process is often characterized by a large Stokes shift in the fluorescence spectrum, with the enol form emitting at a shorter wavelength and the keto tautomer emitting at a longer wavelength. Theoretical studies on related systems, such as 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs, have been used to understand the mechanism of ESIPT. researchgate.net These studies often involve computational modeling of the potential energy surfaces in the ground and excited states to elucidate the proton transfer pathway. researchgate.net
The solvent plays a critical role in influencing both the ground-state tautomeric equilibrium and the dynamics of ESIPT. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For example, in some systems, the keto tautomer is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. researchgate.net
The effect of solvent on ESIPT can be complex. In some cases, polar protic solvents can facilitate proton transfer by forming a "proton wire," while in other cases, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, thereby inhibiting the process. Studies on phenylnaphthols have shown that solvent-assisted proton transfer can occur, leading to different photochemical outcomes compared to the direct ESIPT pathway. researchgate.net
Photochemical Reactions and Photoisomerization Processes
The photochemistry of this compound is likely to be rich and varied, stemming from the combined photophysical properties of the pyrazole and naphthol chromophores. Direct irradiation of phenyl-substituted pyrazoles can lead to phototransposition reactions, forming imidazole (B134444) derivatives, as well as photocleavage products. researchgate.net
Photoisomerization is another potential photochemical pathway. Studies on 3H-naphthopyrans have shown that photoisomerization can proceed through different mechanisms, such as single-twist or bicycle-pedal motions, and that substituents can influence the efficiency of these processes. nih.gov
Reaction Kinetics and Elucidation of Transition State Structures
Detailed kinetic studies and the elucidation of transition state structures for reactions involving this compound are not extensively reported in the literature. However, general principles and computational methods can provide insights into these aspects.
The kinetics of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines have been studied, revealing that the rate-determining step can shift as a function of pH. researchgate.net For substitution reactions on the pre-formed this compound, the reaction rates will depend on the nature of the reactants, the solvent, and the temperature. For example, kinetic studies on the substitution reactions of palladium(II) complexes with sulfur-containing nucleophiles suggest an associative substitution mechanism. nih.gov
Computational chemistry, particularly DFT, is a powerful tool for elucidating transition state structures and calculating activation energies. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the transition state as a first-order saddle point and to understand the geometric and electronic changes that occur along the reaction coordinate. Such calculations have been used to study the tautomerization of pyrazoles and the cycloaddition reactions of arenes. nih.govmdpi.com
Radical Scavenging Mechanisms and Antioxidant Pathways (focus on chemical mechanism)
The antioxidant potential of a chemical compound is intrinsically linked to its ability to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The molecule this compound possesses distinct structural features—a pyrazole ring and a naphthol moiety—that suggest its capacity to function as a radical scavenger. The primary mechanisms through which this compound is likely to exert its antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
Hydrogen Atom Transfer (HAT) Mechanism:
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable radical of the antioxidant in the process. For this compound, this can occur from two primary sites: the hydroxyl group of the naphthol moiety and the N-H group of the pyrazole ring.
Role of the Naphthol Moiety: The phenolic hydroxyl group on the naphthol ring can readily donate its hydrogen atom to a free radical. The resulting naphthoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic system. This delocalization is crucial as it reduces the reactivity of the antioxidant radical, preventing it from initiating new oxidation chains.
Role of the Pyrazole Moiety: The N-H proton of the pyrazole ring can also be donated to a free radical. nih.gov The resulting pyrazolyl radical can also exhibit some degree of resonance stabilization.
The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H and N-H bonds. A lower BDE facilitates the donation of the hydrogen atom.
Single Electron Transfer followed by Proton Transfer (SET-PT) Mechanism:
The SET-PT mechanism involves two discrete steps. First, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. In the second step, the antioxidant radical cation transfers a proton to the anion, resulting in a neutral antioxidant radical and a neutralized form of the original free radical.
For this compound, the electron-rich aromatic systems of both the naphthol and phenyl-pyrazole components make the initial electron transfer feasible. Following the electron transfer, the resulting radical cation would readily lose a proton from either the hydroxyl or the N-H group to complete the scavenging process.
Synergistic and Competitive Pathways:
The presence of both a naphthol and a pyrazole moiety may lead to synergistic or competitive antioxidant effects. It is plausible that one of the functional groups is more reactive towards certain types of free radicals than the other. For instance, the phenolic -OH is generally a more effective hydrogen donor than the N-H of a pyrazole. Therefore, it is likely the primary site of interaction with free radicals. However, the pyrazole ring, with its electron-donating capabilities, could influence the electronic properties of the entire molecule, potentially enhancing the reactivity of the naphthol hydroxyl group.
While specific experimental data on the radical scavenging activity of this compound is not extensively available, studies on structurally related compounds provide valuable insights. For example, research on novel hybrids containing pyrazole and naphthalene moieties has demonstrated significant radical scavenging activity in various assays. nih.gov
To illustrate the typical findings in this area of research, the following table presents data from a study on related pyrazole-naphthalene hybrids, showcasing their in vitro antioxidant activity against different radicals.
| Compound Derivative (Example from a study on related compounds) | DPPH Scavenging IC50 (µM) nih.gov | NO Scavenging IC50 (µM) nih.gov | Superoxide (B77818) Scavenging IC50 (µM) nih.gov |
| 3′-Naphthalen-2-yl-5,1′-diphenyl-3,4-dihydro-2H,1'H-[3,4′]bipyrazole | 15.67 ± 0.9 | 23.45 ± 1.2 | 30.11 ± 1.5 |
| 5-(4-Chlorophenyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivative | 12.89 ± 0.7 | 19.78 ± 1.0 | 25.43 ± 1.3 |
| Ascorbic Acid (Standard) | 8.45 ± 0.4 | 10.12 ± 0.5 | 12.56 ± 0.6 |
This table is representative of data for compounds with similar structural motifs and is intended for illustrative purposes, as specific data for this compound is not available in the cited sources.
Coordination Chemistry and Metal Complexation of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol
Ligand Design Principles and Chelation Modes of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
The design of this compound as a ligand is predicated on several key principles. The primary feature is the presence of a bidentate N,O-donor set, which allows the molecule to form a stable five- or six-membered chelate ring upon coordination to a metal center. The nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group on the naphthyl substituent are positioned to facilitate this chelation.
In analogous pyrazole-based ligands, the deprotonation of the phenolic or naphtholic hydroxyl group is a common prerequisite for coordination, leading to the formation of a neutral complex with the ligand acting as a monoanionic bidentate species. The pyrazole moiety, with its two nitrogen atoms, can exhibit different coordination modes; however, in this configuration, the nitrogen at the 2-position is sterically favored to coordinate with the metal ion. The phenyl and naphthyl groups are not just structural backbones; their electronic properties can influence the electron density on the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes.
Common chelation modes observed for similar pyrazolyl-phenol ligands involve the formation of mononuclear complexes where one or two ligand molecules coordinate to the metal center. For instance, in transition metal complexes with ligands like 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)phenol, a bidentate coordination through the phenolic oxygen and the azomethine nitrogen is observed. imedpub.com Similarly, this compound is expected to coordinate in a bidentate fashion through the pyrazole nitrogen and the naphtholic oxygen.
| Potential Chelation Modes | Description | Relevant Analogues |
| Mononuclear, Bidentate | One or two ligands bind to a single metal center through the N and O donor atoms. | Pyrazolyl-phenol Schiff base complexes imedpub.com |
| Binuclear or Polynuclear | The ligand bridges two or more metal centers, potentially involving other donor atoms or bridging groups. | Acylpyrazolone complexes nih.gov |
Synthesis and Structural Characterization of Metal Complexes (e.g., with Transition Metals, Lanthanides)
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. saudijournals.com Based on studies with analogous ligands, the synthesis often proceeds under reflux conditions, and the resulting complexes can be isolated as crystalline solids. ug.edu.gh
While the crystal structure of a metal complex of this compound is not available in the reviewed literature, insights can be drawn from related structures. For instance, the crystal structure of copper(II) and zinc(II) complexes with naphtho-fused pyrazole ligands reveals how the extended π-system of the naphthyl group influences crystal packing. rsc.orgworktribe.com In these complexes, the metal centers adopt geometries such as distorted tetrahedral or square planar, depending on the coordination number and the nature of the co-ligands. rsc.orgworktribe.com
In a related pyrazolyl-ethanol ligand complex, [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol], the ligand was found to act as a bidentate N,O-donor, leading to the formation of a mononuclear nickel(II) complex with a distorted octahedral geometry. ug.edu.gh It is reasonable to expect that this compound would form similar mononuclear complexes with transition metals, with the specific geometry being influenced by the metal ion's coordination preferences and the steric bulk of the naphthyl group.
| Metal Ion | Expected Geometry | Coordination Number | Analogous Complex Example |
| Cu(II) | Distorted Octahedral / Square Planar | 4 or 6 | [Cu(L)₂(NO₃)₂] with a naphthyl-pyrazole ligand nih.gov |
| Ni(II) | Octahedral / Square Planar | 4 or 6 | [(L)₂NiBr₂] with a pyrazolyl-ethanol ligand ug.edu.gh |
| Co(II) | Octahedral / Tetrahedral | 4 or 6 | [(L)₂CoCl₂] with a pyrazolyl-ethanol ligand ug.edu.gh |
| Zn(II) | Tetrahedral | 4 | [ZnCl₂(HL)₂] with a naphtho-fused pyrazole ligand rsc.org |
The coordination of this compound to a metal ion is expected to induce significant changes in its spectroscopic properties.
UV-Vis Spectroscopy: The electronic absorption spectra of pyrazole-based ligands typically show bands corresponding to π-π* transitions within the aromatic rings. researchgate.netresearchgate.net Upon complexation, these bands may shift (either bathochromically or hypsochromically) and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. researchgate.netresearchgate.net For instance, in transition metal complexes of 1-phenyl-3-substituted-4-nitroso-5-pyrazolones, the appearance of new bands in the visible region is attributed to d-d transitions, providing information about the coordination geometry. researchgate.net
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes with pyrazole-containing ligands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. For example, the g-values obtained from the EPR spectrum can help to distinguish between different coordination environments.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to their structure and the nature of the metal-ligand interactions.
Electronic Properties: The electronic properties of complexes with this compound would be influenced by the extended conjugation provided by the phenyl and naphthyl rings. This can lead to interesting photophysical properties, such as fluorescence. Studies on naphtho-fused pyrazole ligands and their zinc complexes have shown fluorescence with vibrational progressions in both solution and the solid state. rsc.orgworktribe.com
Magnetic Properties: The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the metal ion. For complexes of this compound with transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), the magnetic moments can be measured to determine the spin state and infer the coordination geometry. For example, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic. researchgate.net
| Metal Ion | d-electron configuration | Expected Spin State | Typical Magnetic Moment (B.M.) |
| Co(II) | d⁷ | High-spin (octahedral) | 4.3 - 5.2 |
| Ni(II) | d⁸ | High-spin (octahedral) / Low-spin (square planar) | 2.8 - 3.5 / Diamagnetic |
| Cu(II) | d⁹ | High-spin | ~1.7 - 2.2 |
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes with pyrazole-based ligands have shown significant promise in various catalytic applications, including oxidation and hydrogenation reactions. core.ac.uknih.gov The combination of a pyrazole and a naphthol moiety in this compound suggests that its metal complexes could also exhibit interesting catalytic activities.
For example, pyrazole-linked metal catalysts have been investigated for the oxidation of catechol and 2-aminophenol, mimicking the activity of catecholase and phenoxazinone synthase enzymes. researchgate.net The catalytic efficiency of these complexes is highly dependent on the metal ion, the ligand structure, and the solvent used. researchgate.net Nickel complexes with pyrazolyl-ethanol ligands have been shown to be active catalysts for ethylene (B1197577) oligomerization. ug.edu.gh
Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst's performance. For pyrazole-based catalysts, the N-H proton of the pyrazole ring can play a key role in the catalytic cycle. In transfer hydrogenation reactions, for instance, a proposed mechanism involves the deprotonation of the pyrazole N-H group to generate a catalytically active species. core.ac.uk This species can then participate in a cooperative transfer of a hydride from a hydrogen source and a proton from the ligand to the substrate. core.ac.uk A similar metal-ligand cooperation could be envisaged for complexes of this compound in various catalytic transformations.
Enantioselective Catalysis with Chiral Ligand Derivatives
The molecular framework of this compound, which combines a coordinating pyrazole unit with a naphthol group, presents a promising platform for the development of novel chiral ligands for asymmetric catalysis. While research directly employing chiral derivatives of this specific compound is not extensively documented, the principles of ligand design and the catalytic activity of structurally related molecules provide a strong basis for its potential applications.
Chirality in ligands is fundamental to enantioselective catalysis, a field focused on synthesizing specific chiral forms (enantiomers) of molecules. The 1,1'-bi-2-naphthol (B31242) (BINOL) framework is a cornerstone of asymmetric catalysis, where its axial chirality, arising from restricted rotation around the C-C bond linking the two naphthyl rings, creates a well-defined chiral environment around a metal center. mdpi.commdpi.comencyclopedia.pub This has been successfully applied in numerous transition-metal-catalyzed reactions. encyclopedia.pub Similarly, derivatives of this compound could be designed to possess axial chirality, for instance, by coupling two units of the molecule to create a bidentate or polydentate ligand.
Furthermore, the pyrazole moiety itself is a versatile component in catalyst design. The protic nature of the N-H group in the pyrazole ring can participate in bifunctional catalysis through hydrogen bonding, stabilizing transition states and enhancing enantioselectivity. mdpi.com Chiral ligands incorporating pyrazole or related N-heterocycles, such as bis(oxazolinyl)thiophenes and bisquinolyldiamines, have been effective in a range of metal-catalyzed asymmetric transformations. mdpi.comnih.gov
Potential catalytic applications for chiral derivatives of this compound, coordinated to a suitable metal center (e.g., Scandium, Iron, Copper, Palladium), could include:
Oxidative Coupling Reactions: Iron and Copper complexes with chiral ligands have been shown to catalyze the asymmetric oxidative coupling of 2-naphthols to produce enantioenriched BINOLs. mdpi.commdpi.com A chiral pyrazolyl-naphthol ligand could offer a unique steric and electronic environment for similar transformations.
Hydroxylative Dearomatization: Chiral N,N'-dioxide–scandium(III) complexes are effective in the enantioselective hydroxylative dearomatization of 2-naphthols, yielding valuable ortho-quinol products. nih.gov The pyrazolyl-naphthol structure provides the necessary naphthol substrate motif that could be adapted for intramolecular or catalyst-directed dearomatization.
Friedel-Crafts Alkylation: Copper(II) complexes with chiral bis(oxazolinyl)thiophene ligands have been used for the asymmetric Friedel-Crafts alkylation of indoles, demonstrating the utility of combining N-heterocycles with metal catalysts for C-C bond formation. nih.gov
The table below summarizes the performance of some related chiral ligand-metal complexes in various enantioselective reactions, illustrating the potential for new pyrazole-naphthol based catalysts.
| Chiral Ligand/Catalyst System | Reaction Type | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|
| N,N′-dioxide–Sc(NTf2)3 | Hydroxylative dearomatization of 2-naphthols | up to 99% | up to 95:5 er | nih.gov |
| Bisquinolyldiamine-Fe(ClO4)2 | Oxidative homo-coupling of 2-naphthols | up to 99% | up to 81:19 er | mdpi.com |
| Bis(oxazolinyl)thiophene-Cu(OTf)2 | Friedel-Crafts alkylation of indole | up to 76% | up to 81% ee | nih.gov |
| Picolinic acid/BINOL-CuI | Oxidative coupling of 2-naphthols | up to 89% | up to 96% ee | mdpi.com |
Luminescence and Photophysical Properties of Metal Complexes
The this compound ligand, featuring extended π-conjugated aromatic systems from the phenyl, pyrazole, and naphthol groups, is an excellent chromophore. When complexed with suitable metal ions, this ligand can give rise to coordination complexes with interesting luminescent and photophysical properties. The ligand can act as an "antenna," absorbing light energy (typically UV) and transferring it to the coordinated metal center, which then emits light at its own characteristic wavelengths. This "antenna effect" is particularly effective for sensitizing the emission of lanthanide ions. mdpi.comrsc.org
Lanthanide Complexes: Complexes with lanthanide ions such as Europium (Eu³⁺), Terbium (Tb³⁺), Samarium (Sm³⁺), and Dysprosium (Dy³⁺) are of significant interest due to their sharp, line-like emission bands and long luminescence lifetimes, which are properties of their 4f-4f electronic transitions. mdpi.comnih.gov For instance, studies on related 3-(2-pyridyl)pyrazole ligands have shown that their complexes with Tb³⁺ can achieve quantum yields as high as 92%. mdpi.com Eu³⁺ complexes typically exhibit characteristic red emission, while Tb³⁺ complexes show green emission. rsc.org The large Stokes shift and long decay times (in the microsecond to millisecond range) make these complexes suitable for applications in time-resolved bioimaging, as they can eliminate interference from short-lived biological autofluorescence. rsc.orgnih.gov
Transition Metal and Main Group Complexes: The ligand can also form luminescent complexes with d-block transition metals and main group elements. Research on naphtho-fused pyrazole ligands has revealed that their complexes with Zinc (Zn²⁺) are fluorescent in both solution and the solid state. rsc.orgworktribe.com Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) co-ligands are known to be brightly emissive, with colors ranging from yellow to green and quantum yields reaching up to 78%. nih.gov The emission in these Cu(I) complexes often arises from metal-to-ligand charge transfer (MLCT) excited states.
The photophysical properties of these complexes are highly dependent on the specific metal ion, the coordination geometry, and the presence of co-ligands. The table below provides a summary of the photophysical data for several metal complexes formed with structurally related pyrazole-based ligands.
| Ligand System | Metal Ion | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|---|
| 3-(2-pyridyl)pyrazole | Tb³⁺ | - | 92% | - | mdpi.com |
| 3-(2-pyridyl)pyrazole | Ce³⁺ | ~600 | - | - | mdpi.com |
| 3-(2-pyridyl)-5-phenyl-pyrazole / DPEPhos | Cu⁺ | 520-650 | 78% | 19-119 µs | nih.gov |
| Bis-pyrazolyl-pyridine phosphonate | Eu³⁺ | - | 16-48% (in H₂O) | 2.6-3.2 ms | rsc.org |
| Naphtho[1,2-c]pyrazole | Zn²⁺ | ~360, 378, 398 | - | - | rsc.orgworktribe.com |
| Iminophosphonamide with benzothiazole | Sm³⁺ | Narrow f-f transitions | - | - | rsc.org |
Interactions of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol with Biological Macromolecules: Mechanistic Insights
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to a target protein at the molecular level. For compounds structurally similar to 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, these studies have revealed potential interactions with various protein targets, suggesting that the phenyl, pyrazole (B372694), and naphthol moieties each play a role in the binding affinity and selectivity.
For instance, molecular docking studies on pyrazole derivatives have identified potential binding to a range of protein kinases and other enzymes. In a study on pyrazole-linked benzothiazole-β-naphthol derivatives, molecular docking predicted a binding affinity for human topoisomerase I, with the compounds fitting into the DNA-enzyme complex. nih.gov Similarly, other pyrazole-containing compounds have been docked against targets like the Estrogen Receptor α (ERα) and histone deacetylases (HDACs), showing significant binding energies. ekb.egaip.org A study on 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole reported a binding affinity of -10.77 kcal/mol with ERα. aip.org Another investigation on novel compounds with a naphthol-2-ol skeleton showed binding energies against HDACs-2 ranging from -10.08 to -9.08 kcal/mol. ekb.eg
These studies suggest that this compound could potentially interact with the active sites of various enzymes through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, contributed by its distinct chemical features. The naphthol group can act as a hydrogen bond donor and acceptor, while the phenyl and pyrazole rings can engage in hydrophobic and stacking interactions with amino acid residues in the protein's binding pocket.
Table 1: Predicted Binding Affinities of Structurally Related Compounds with Target Proteins
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrazole-linked benzothiazole-β-naphthol derivatives | Topoisomerase I | Not specified, but showed effective binding nih.gov |
| 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.77 aip.org |
Mechanistic Elucidation of Enzyme Inhibition by this compound
The predicted binding of this compound to enzymes, as suggested by docking studies, implies a potential for enzyme inhibition. Research on analogous compounds has provided mechanistic insights into how this inhibition might occur.
A study on pyrazole-linked benzothiazole-β-naphthol derivatives demonstrated their ability to inhibit topoisomerase I. nih.gov This inhibition is crucial as topoisomerase I is a key enzyme in DNA replication and transcription. The proposed mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which ultimately leads to apoptosis in cancer cells. Furthermore, pyrazolone (B3327878) and isoxazol-5-one analogues of cambinol (B1668241), which contain a hydroxynaphthalen-yl-methyl moiety, have been identified as inhibitors of sirtuin enzymes. acs.org
Other research has explored the inhibitory potential of pyrazole derivatives against different enzymes. For example, some have been investigated as 15-Lipoxygenase inhibitors, which are involved in inflammatory pathways. nih.gov N-phenyl-5-propyl-1H-pyrazole-3-carboxamide was recently discovered as a selective inhibitor of HDAC6. nih.gov Additionally, certain pyrazole-fused benzimidazoles have been designed as potential pancreatic lipase (B570770) inhibitors. europeanreview.org These findings suggest that this compound could act as an enzyme inhibitor, with the specific mechanism depending on the target enzyme's active site architecture and the nature of the interactions formed.
Table 2: Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Target Enzyme | Observed Inhibition |
|---|---|---|
| Pyrazole-linked benzothiazole-β-naphthol derivatives | Topoisomerase I | Effective inhibition nih.gov |
| Pyrazolone cambinol analogues | Sirtuins (SIRT1, SIRT2, SIRT3) | Micromolar IC₅₀ values acs.org |
| N-phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | IC₅₀ = 4.95 nM nih.gov |
DNA/RNA Binding Modes and Intercalation Studies
The planar aromatic nature of the naphthol and phenyl rings in this compound suggests a potential for interaction with nucleic acids like DNA and RNA. Studies on structurally similar compounds have explored these binding modes.
Research on pyrazole-linked benzothiazole-β-naphthol derivatives has shown their significant DNA binding affinity. nih.gov These studies, employing spectroscopic techniques and viscosity measurements, concluded that the compounds likely bind to the minor groove of DNA. This mode of binding is often driven by van der Waals forces and hydrogen bonding with the base pairs in the groove. Molecular docking studies further supported this, showing the derivatives fitting snugly within the DNA minor groove. nih.gov
Other studies on pyrazole derivatives have also confirmed their ability to interact with DNA. For instance, N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives have been studied for their DNA binding properties. asianpubs.orgresearchgate.net While intercalation, where a molecule inserts itself between the base pairs of DNA, is another possible binding mode for planar aromatic compounds, the evidence for the pyrazole-naphthol hybrids points more towards groove binding. nih.gov The specific mode of interaction for this compound would depend on its precise stereochemistry and the local structure of the DNA or RNA target.
Protein-Ligand Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry principles)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), from which the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
While no specific ITC data for this compound is currently available, the principles of ITC can be applied to predict the nature of its interactions. For polyphenolic compounds, which share the hydroxylated aromatic ring feature with the naphthol moiety, interactions with proteins are often exothermic, driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com
A study on the interaction of 3-phenyl-1H-indazole, a compound with a similar pyrazole core, with various proteins using ITC revealed spontaneous exothermic reactions. nih.gov The negative enthalpy change (ΔH) in such cases often points to the formation of hydrogen bonds and van der Waals interactions as significant driving forces. The binding of Naphthol Yellow S to pepsin was also found to be spontaneous, driven by hydrogen bonds and van der Waals forces. nih.gov Based on these related studies, it is plausible that the interaction of this compound with target proteins would also be a thermodynamically favorable process, with the specific thermodynamic signature depending on the particular protein partner.
Biophysical Probing of Molecular Targets using Spectroscopic Methods
Various spectroscopic techniques are instrumental in elucidating the interactions between small molecules and biological macromolecules. For compounds like this compound, methods such as UV-visible absorption, fluorescence, and circular dichroism (CD) spectroscopy can provide valuable insights.
In the context of DNA binding, studies on pyrazole-linked benzothiazole-β-naphthol derivatives have utilized UV-visible and fluorescence spectroscopy to confirm the interaction and determine binding constants. nih.gov CD spectroscopy was also employed to investigate conformational changes in DNA upon binding of the compounds. nih.gov
When studying protein-ligand interactions, fluorescence quenching assays are commonly used. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a ligand. This quenching can be analyzed to determine binding affinities and constants. Studies on the interaction of Naphthol Yellow S with trypsin and pepsin have effectively used fluorescence spectroscopy to demonstrate binding and elucidate the quenching mechanism. nih.govresearchgate.net Furthermore, CD spectroscopy can reveal changes in the secondary structure of a protein upon ligand binding. nih.govnih.gov For this compound, it is anticipated that its binding to a target protein would lead to discernible changes in the spectroscopic properties of the protein, which could be used to quantify the binding parameters and understand the conformational consequences of the interaction.
Advanced Functional Material Applications Based on 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol Derivatives: Design Principles
Design and Sensing Mechanisms of Chemosensors and Biosensors
The design of chemosensors based on 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol derivatives leverages the compound's ability to interact selectively with specific analytes, translating this molecular recognition event into a measurable signal. The pyrazole (B372694) and naphthol units can both act as binding sites and as components of the signaling mechanism.
Ion Recognition and Selectivity Principles
The ion recognition capabilities of this compound derivatives are primarily dictated by the presence of nitrogen atoms in the pyrazole ring and the hydroxyl group of the naphthol moiety. These sites can act as Lewis bases, coordinating with metal cations. The selectivity for a particular ion is governed by several factors, including the size of the cavity formed by the ligand upon coordination, the electronic properties of the pyrazole and naphthol rings, and the geometric arrangement of the coordinating atoms.
The design of these molecules can be tailored to enhance selectivity. For instance, the introduction of specific substituents on the phenyl or naphthyl rings can modulate the electron density at the coordinating atoms, thereby influencing the binding affinity for different metal ions. Furthermore, the rigid structure of the pyrazole-naphthol backbone can pre-organize the binding sites for selective complexation with ions of a specific size and charge. Pyrazole-based chemosensors have demonstrated high selectivity for various cations, including Al³⁺, Zn²⁺, and Cd²⁺. nih.govsemanticscholar.org
Table 1: Examples of Ion Recognition by Pyrazole-Naphthol Analogs
| Sensor Compound Analogue | Target Ion | Sensing Medium | Detection Limit | Reference |
|---|---|---|---|---|
| Pyridine-Pyrazole Derivative | Al³⁺ | DMSO/H₂O | 62 nM | nih.gov |
| Pyrazole-based Sensor | Zn²⁺ | MeCN | - | semanticscholar.orgbohrium.com |
This table is illustrative and based on data for similar pyrazole-based chemosensors.
Optical (Fluorescence, Colorimetric) Sensing Mechanisms
The signaling mechanism in chemosensors derived from this compound is often optical, manifesting as a change in fluorescence or color upon analyte binding. Several photophysical processes can be exploited for this purpose:
Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the fluorophore (the naphthol moiety) can be quenched by a nearby electron-donating group (the pyrazole moiety). Upon ion binding, the electron-donating ability of the pyrazole nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and enhancing the fluorescence quantum yield. This mechanism is particularly effective for this class of compounds due to the formation of a stable chelate ring involving the pyrazole nitrogen and the naphtholic oxygen. Naphthol-based sensors for Al³⁺ have shown significant fluorescence enhancement upon ion binding. researchgate.netresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): The naphthol moiety is a well-known ESIPT fluorophore. The transfer of a proton from the hydroxyl group to a nearby acceptor in the excited state can be modulated by the presence of an analyte. The binding of an ion can either facilitate or inhibit the ESIPT process, leading to a change in the emission wavelength or intensity. The acidity of the naphthol hydroxyl group is significantly increased in the excited state, a key feature of photoacids. escholarship.orgnih.gov
Intramolecular Charge Transfer (ICT): The electronic character of the pyrazole and naphthol rings can be tuned to create a donor-acceptor system. Upon excitation, an ICT state can be formed. The binding of an analyte can alter the energy of this ICT state, resulting in a shift in the absorption or emission spectra, which can be observed as a colorimetric or fluorometric response.
Supramolecular Assembly and Self-Healing Materials
The pyrazole and naphthol moieties in this compound provide sites for non-covalent interactions, such as hydrogen bonding (N-H---N, O-H---N) and π-π stacking. These interactions can be harnessed to direct the self-assembly of these molecules into well-defined supramolecular structures, including polymers and gels. rsc.orgrsc.org
The design of self-healing materials based on these derivatives would rely on the reversible nature of these non-covalent bonds. For instance, a supramolecular polymer held together by hydrogen bonds could be mechanically damaged, breaking these bonds. The inherent mobility of the polymer chains and the directionality of the hydrogen bonding sites could allow for the spontaneous reformation of these bonds, leading to the "healing" of the material. The pyrazole ring is a particularly robust motif for designing such systems due to its ability to act as both a hydrogen bond donor and acceptor.
While specific research on this compound in self-healing materials is limited, the principles of supramolecular chemistry suggest its potential in this area. The combination of the strong hydrogen bonding capabilities of the pyrazole and the potential for π-stacking from the phenyl and naphthyl rings could lead to robust yet dynamic materials.
Photonic and Optoelectronic Materials Design (e.g., OLEDs, Photochromic Systems)
The photophysical properties inherent to the this compound scaffold make it a promising candidate for photonic and optoelectronic applications.
Excited State Dynamics in Solid-State Materials
In the solid state, the excited-state dynamics of materials based on these derivatives will be heavily influenced by intermolecular interactions. The close packing of molecules can lead to the formation of aggregates, such as H- and J-aggregates, which exhibit distinct photophysical properties compared to the isolated molecules. rsc.org
The formation of excimers (excited-state dimers) is another important consideration. In naphthalene-containing compounds, excimer formation can lead to a red-shifted and broad emission band. nih.gov Understanding and controlling these solid-state effects are crucial for designing efficient emissive materials for applications like Organic Light-Emitting Diodes (OLEDs). The substitution pattern on the phenyl and naphthyl rings can be used to tune the intermolecular packing and, consequently, the solid-state emission properties.
Charge Transfer and Energy Transfer Processes
The design of OLEDs often involves the use of a host material doped with a guest emitter. Efficient energy transfer from the host to the guest is essential for bright and color-pure emission. Pyrazole derivatives have been investigated as host materials in OLEDs due to their good charge transport properties and high triplet energies. researchgate.net The this compound framework, with its combination of electron-rich and electron-deficient moieties, could be designed to exhibit bipolar charge transport characteristics, which is advantageous for balanced charge injection and recombination in the emissive layer of an OLED.
Furthermore, the potential for intramolecular charge transfer (ICT) in these molecules can be exploited. By carefully selecting substituents, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned to facilitate charge injection from the electrodes and to control the emission color.
Photochromic systems based on pyrazole derivatives have also been reported. mdpi.com This phenomenon involves the reversible transformation of a molecule between two forms with different absorption spectra upon irradiation with light. For a this compound derivative to exhibit photochromism, it would need to be functionalized with a photo-responsive unit or undergo a reversible photochemical reaction, such as a ring-opening/closing reaction.
Polymer Conjugates and Hybrid Materials for Specific Functions
The development of advanced functional materials often involves the integration of specialized organic molecules into larger, more robust systems like polymers or inorganic matrices. The compound this compound, with its unique pyrazole-naphthol scaffold, serves as an attractive building block for creating such materials. The design principles for its polymer conjugates and hybrid materials are centered on harnessing its inherent photophysical and chelating properties to impart specific functions, such as sensing or optical activity, to the final material.
A primary design principle involves the strategic functionalization of the this compound molecule to enable its incorporation into a polymer chain or hybrid structure. The molecule possesses several reactive sites suitable for chemical modification, including the hydroxyl (-OH) group on the naphthol ring and the secondary amine (N-H) group within the pyrazole ring. These sites can be used to covalently attach the molecule to a polymer backbone. For instance, the naphthol's hydroxyl group can be esterified with a polymerizable group, such as acryloyl chloride or methacryloyl chloride, converting the entire molecule into a monomer. This functionalized monomer can then be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) to embed the functional unit directly and permanently into the polymer chain. This "grafting-from" approach ensures a stable and uniform distribution of the active moiety.
Another key design principle is the selection of the host matrix, which is crucial for modulating the properties of the final material. In polymer conjugates, the choice of the comonomer and the polymer backbone (e.g., polystyrene, polyacrylates) influences the material's solubility, processability, and mechanical properties. For hybrid materials, inorganic matrices like silica (B1680970) gel or nanoparticles (e.g., TiO₂, ZnO) can be used. In this design, the this compound derivative can be physically entrapped or chemically grafted onto the surface of the inorganic material. For example, silica gel-bound derivatives can be prepared, which are useful as heterogeneous catalysts or solid-state sensors. nih.gov
The specific function of the resulting material is dictated by the interplay between the pyrazole-naphthol unit and its environment. Pyrazole and naphthol derivatives are known for their use as fluorescent sensors for metal ions. researchgate.netnih.gov By incorporating this compound into a polymer, a solid-state fluorescent sensor can be designed. The polymer matrix can be engineered to be porous, allowing analytes to diffuse and interact with the sensing units. The design must also consider the concentration of the functional moiety; high concentrations can lead to aggregation-caused quenching of fluorescence, diminishing the sensor's performance. Therefore, controlled polymerization techniques are often employed to precisely tailor the spacing of the active units along the polymer chain.
The following table summarizes the core design principles for developing functional materials based on this compound.
| Design Principle | Functionalization/Integration Strategy | Resulting Material Type | Potential Specific Function |
| Covalent Attachment | Esterification of the naphthol -OH group with a polymerizable moiety (e.g., acrylate) followed by radical copolymerization. | Polymer Conjugate (e.g., Polyacrylate with pendant pyrazole-naphthol units) | Solid-state fluorescent film for ion sensing; Optically active polymer. |
| Surface Grafting | Reaction of a functionalized pyrazole-naphthol derivative with surface groups on an inorganic support (e.g., silanization for silica). | Organic-Inorganic Hybrid Material (e.g., Functionalized silica gel) | Heterogeneous catalyst; Reusable adsorbent for metal ion removal. |
| Physical Entrapment | Non-covalent dispersion of the pyrazole-naphthol molecule within a transparent polymer matrix (e.g., PMMA, Polystyrene) via solution casting. | Polymer Composite/Blend | Photo-stable colored or fluorescent plastic; Optical filter. |
| Coordination to Metal Centers | Use of the pyrazole-naphthol derivative as a ligand to form coordination polymers with metal ions. | Coordination Polymer | Luminescent material; Porous material for gas storage or separation. |
Ultimately, the design of these advanced materials is a multi-parameter optimization problem. It requires careful consideration of the synthetic route for functionalization, the choice of polymer or inorganic support, the method of integration, and the desired final properties. By applying these principles, the unique characteristics of the this compound core can be effectively translated into robust and functional macroscopic materials.
Future Research Directions and Unexplored Avenues for 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol
Exploration of Novel and Sustainable Synthetic Methodologies for Analogues
The development of novel analogues of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol is paramount for tuning its chemical and physical properties. Future research should prioritize the development of synthetic strategies that are not only efficient but also environmentally benign.
One promising direction is the expansion of multi-component reactions (MCRs) . The synthesis of related pyrazole-thiazole hybrids has been achieved through cyclocondensation reactions, demonstrating the feasibility of building complex molecules in a single step. nih.gov Future work could focus on designing one-pot syntheses for a diverse library of pyrazole-naphthol derivatives, which would be both time- and resource-efficient. semanticscholar.org Similarly, catalyst-free and eco-friendly routes, which have been successfully used for pyrazole-linked benzothiazole-β-naphthol derivatives, should be adapted and optimized for this scaffold. nih.govresearchgate.net
The principles of green chemistry offer a wealth of unexplored techniques. Research into microwave-assisted synthesis, as demonstrated in the preparation of fluorinated pyrazoles, could drastically reduce reaction times and energy consumption. mdpi.com The use of recyclable solvents, such as polyethylene (B3416737) glycol (PEG-600), which has been effective in the synthesis of other substituted pyrazoles, presents another sustainable alternative to conventional volatile organic compounds. sci-hub.se
Future synthetic strategies should aim to create a diverse range of analogues by modifying the phenyl and naphthol rings with various functional groups. This would generate a library of compounds with tailored properties for specific applications.
Table 1: Proposed Sustainable Synthetic Strategies for Analogues
| Synthetic Strategy | Potential Advantages | Relevant Precedents |
| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. semanticscholar.org | Synthesis of pyrazolyl thiazoles and chromeno[2,3-b]pyridines. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Preparation of fluorinated pyrazole (B372694) derivatives. mdpi.com |
| Catalyst-Free Conditions | Reduced environmental impact, simplified purification, cost-effective. | Synthesis of pyrazole-linked benzothiazole-naphthols. nih.govresearchgate.net |
| Use of Green Solvents (e.g., PEG-600) | Recyclable, low toxicity, enhanced reaction rates. | Green synthesis of substituted 3-phenyl-5-napthyl pyrazole. sci-hub.se |
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery process. For the this compound scaffold, advanced computational approaches remain a largely untapped resource.
Future research should employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to build robust predictive models. mdpi.com These models can elucidate the structure-property relationships governing the electronic and photophysical characteristics of the molecule. For instance, computational studies can predict how different substituents on the phenyl or naphthol rings will affect the compound's absorption and emission spectra, which is crucial for designing new dyes or fluorescent probes. mdpi.com
Molecular docking simulations represent another critical avenue, especially for applications in chemical biology. By modeling the interaction of pyrazole-naphthol analogues with biological targets like enzymes or protein receptors, researchers can identify promising candidates for drug development before committing to laborious synthesis. nih.govnih.gov Docking studies on similar pyrazole-containing compounds have successfully predicted binding affinities and modes of action against targets like EGFR and topoisomerase I, highlighting the potential of this approach. nih.govnih.gov
The integration of these in silico techniques can create a feedback loop where computational predictions guide targeted synthesis, and experimental results refine the computational models. This synergy will be essential for the rational design of new functional materials based on the pyrazole-naphthol scaffold.
Development of Next-Generation Spectroscopic Probes based on the Pyrazole-Naphthol Scaffold
The inherent fluorescence of many aromatic heterocyclic compounds suggests that the this compound scaffold is an excellent candidate for developing next-generation spectroscopic probes. The combination of the pyrazole unit, known for its coordinating ability, and the environmentally sensitive naphthol fluorophore creates a promising platform for chemosensor design.
Future research should focus on designing and synthesizing analogues that can act as highly selective and sensitive fluorescent probes . Pyrazole-containing azo compounds have already been investigated as fluorescent probes for metal ion detection. mdpi.com This concept can be extended to the pyrazole-naphthol scaffold to create probes for environmentally relevant heavy metal ions or biologically important cations and anions. The design could involve incorporating specific binding sites into the molecular structure that, upon interaction with an analyte, trigger a measurable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).
Furthermore, the photochromic behavior observed in some complex pyrazole systems opens up the possibility of developing photo-switchable probes . mdpi.com An analogue of this compound could be engineered to exist in two or more isomeric forms that can be interconverted with light of specific wavelengths, each having a distinct spectroscopic signature. Such molecules could have applications in data storage, molecular switches, and advanced imaging techniques like super-resolution microscopy.
Integration with Nanotechnology for Hybrid Functional Systems
The convergence of molecular chemistry and nanotechnology offers exciting opportunities to create novel hybrid materials with unprecedented properties. The this compound scaffold has yet to be explored in this context, representing a significant untapped potential.
A primary future direction is the functionalization of nanoparticles with pyrazole-naphthol derivatives. By grafting these molecules onto the surface of gold nanoparticles, quantum dots, or magnetic nanoparticles, it is possible to create hybrid systems that combine the unique properties of the nanomaterial with the specific functions of the organic molecule. For example, functionalized quantum dots could be developed for targeted bioimaging, where the pyrazole-naphthol moiety acts as a recognition element for a specific biological target.
Interdisciplinary Research with Emerging Fields in Chemical Biology and Materials Science
The true potential of the this compound scaffold can be fully realized through collaborative, interdisciplinary research that bridges chemistry with biology and materials science.
In chemical biology , the structural similarity of pyrazole-based compounds to known enzyme inhibitors makes them attractive candidates for drug discovery. researchgate.net Numerous pyrazole derivatives have shown promise as anticancer agents by inhibiting protein kinases or topoisomerases. nih.govmdpi.com Future research should involve screening a library of this compound analogues against a panel of cancer cell lines and specific protein targets. researchgate.net This could lead to the identification of new lead compounds for therapeutic development. The pyrazole ring is considered a privileged scaffold, capable of serving as a ligand for a diverse array of molecular substrates, further underscoring its potential in drug discovery. researchgate.net
In materials science , the focus should be on exploring the solid-state properties of these compounds. The combination of phenyl, pyrazole, and naphthol rings creates a conjugated system that is ripe for investigation in the field of organic electronics. Research could explore their use as organic semiconductors, charge-transport materials, or emitters in optoelectronic devices. The synthesis of pyrazole-containing polymers or co-polymers could also lead to new materials with unique thermal, mechanical, and electronic properties, expanding the application scope far beyond individual molecules.
Q & A
Synthesis and Optimization
Q: What methodologies are recommended for synthesizing 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, and how can reaction conditions be optimized to improve yield and purity? A: The compound can be synthesized via cyclocondensation reactions. For example, β-diketone intermediates (e.g., 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione) can react with hydroxylamine hydrochloride in absolute ethanol under reflux (12+ hours) to form the pyrazole ring . Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., KOH) to enhance regioselectivity. Purification via column chromatography or recrystallization is critical for isolating the desired product. Monitoring reaction progress using TLC and confirming purity via HPLC (>95%) are standard practices.
Structural Characterization
Q: How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software tools are essential for refinement? A: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Data collection with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL are standard. Key parameters include monoclinic space groups (e.g., P2₁/n) and cell dimensions (e.g., a = 12.1361 Å, b = 10.9072 Å) . Hydrogen bonding and torsion angles (e.g., C–C–C–C = −176.16°) should be analyzed to confirm molecular geometry. The SHELX suite is indispensable for solving and refining structures .
Addressing Spectral Data Contradictions
Q: How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound? A: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example, the pyrazole ring’s proton environment may shift due to solvent polarity. Compare experimental -/-NMR (DMSO-d₆ or CDCl₃) with density functional theory (DFT)-calculated chemical shifts. Advanced techniques like 2D NMR (COSY, HSQC) clarify ambiguous signals. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Thermal Stability and Decomposition
Q: What are the thermal degradation pathways of this compound, and how can its stability be assessed? A: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) reveal decomposition temperatures and exothermic events. The 1-naphthol moiety is thermally robust but may undergo oxidation or ring-opening at elevated temperatures (>300°C). Pyrolysis-GC/MS identifies volatile degradation products, while kinetic studies (e.g., Arrhenius plots) quantify stability .
Biological Activity Profiling
Q: What strategies are effective for evaluating the biological activity of this compound, particularly in structure-activity relationship (SAR) studies? A: Design assays targeting receptors where pyrazole derivatives show affinity (e.g., anticonvulsant or anti-inflammatory targets). Molecular docking (AutoDock, Schrödinger) predicts binding modes to proteins like GABA receptors. In vitro assays (e.g., enzyme inhibition, cell viability) validate activity. Substituent variations (e.g., electron-withdrawing groups on the phenyl ring) are synthesized to probe SAR .
Environmental Fate and Bioconcentration
Q: How can researchers assess the environmental impact of this compound, particularly its bioaccumulation potential? A: Calculate the bioconcentration factor (BCF) using log Kow (octanol-water partition coefficient) via regression models. Experimental BCF studies in aquatic organisms (e.g., Littorina littorea) track uptake and depuration rates. Metabolite identification via LC-MS/MS clarifies biodegradation pathways. Moderate BCF values (~31) suggest moderate bioaccumulation risk, warranting ecotoxicological testing .
Advanced Crystallographic Challenges
Q: What challenges arise in refining the crystal structure of this compound when twinning or disorder is present? A: Twinning (e.g., pseudo-merohedral) complicates data integration. SHELXL’s TWIN/BASF commands model twin fractions. For disorder, split-atom refinement with restrained occupancy ratios (e.g., 70:30) resolves ambiguous electron density. High-resolution data (<0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks. Advanced tools like OLEX2 or PLATON assist in visualizing and modeling disorder .
Solubility and Formulation Challenges
Q: What formulation strategies improve the solubility of this compound for in vivo studies? A: Co-solvents (DMSO:PBS mixtures), cyclodextrin inclusion complexes, or nanoemulsions enhance aqueous solubility. Solubility parameters (Hansen solubility parameters) guide solvent selection. Preformulation studies (e.g., pH-solubility profiles) identify optimal conditions. Pharmacokinetic assays (e.g., plasma stability in rodents) ensure bioavailability .
Regioselectivity in Pyrazole Synthesis
Q: How can regioselective formation of the pyrazole ring be ensured during synthesis? A: Control reaction kinetics by slow addition of hydroxylamine hydrochloride to β-diketone precursors. Steric and electronic effects influence cyclization; electron-withdrawing substituents on the diketone favor 1,3-dipolar addition at the less hindered carbonyl. DFT calculations (Gaussian) predict regiochemical outcomes by comparing transition-state energies .
Computational Modeling Applications
Q: What computational methods are suitable for predicting the electronic properties and reactivity of this compound? A: Time-dependent DFT (TD-DFT) calculates UV-Vis spectra and excited-state properties. Frontier molecular orbital (FMO) analysis identifies reactive sites (e.g., HOMO-LUMO gaps). Molecular dynamics (MD) simulations in explicit solvents (e.g., water) model solvation effects. Software like Gaussian, ORCA, or VASP are standard for these analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
